2-Bromo-3-nitrobenzoic acid
Overview
Description
2-Bromo-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H4BrNO4. It is characterized by a bromine atom and a nitro group attached to a benzoic acid core. This compound is commonly used as a biochemical reagent in various research fields, including organic synthesis and life sciences .
Mechanism of Action
Target of Action
It is known to be used in the preparation of various nitrogen heterocycles . It’s also used as a reagent in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . This process is part of the broader mechanism of the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of various nitrogen heterocycles , which are involved in a wide range of biochemical processes.
Result of Action
Its use in the synthesis of nitrogen heterocycles suggests that it may contribute to the biological activity of these compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-nitrobenzoic acid can be influenced by various environmental factors. For instance, in the context of Suzuki–Miyaura coupling, the reaction conditions are exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust to a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Bromo-3-nitrobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile due to the presence of the electron-withdrawing nitro group. This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This compound has also been observed to affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby affecting cell proliferation and survival. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further modulate cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as hematological changes. It is important to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. The presence of the nitro group allows for reduction reactions, while the bromine atom can undergo substitution reactions. These metabolic transformations can affect the overall metabolic flux and levels of metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can bind to various proteins and accumulate in specific cellular compartments. The distribution of this compound can affect its localization and activity within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can play a crucial role in determining its biochemical activity and effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-nitrobenzoic acid can be synthesized through a multi-step process starting from 2-bromobenzoic acid. The nitration of 2-bromobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid results in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar nitration reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large reactors and precise control of temperature and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as zinc in methanol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Zinc in methanol or other reducing agents like iron in hydrochloric acid.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 2-bromo-3-aminobenzoic acid.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-3-nitrobenzoic acid is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
2-Bromobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-5-nitrobenzoic acid: Has a different substitution pattern, leading to different chemical and biological properties.
Uniqueness: 2-Bromo-3-nitrobenzoic acid is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
2-bromo-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDJEGSXLFHZPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205917 | |
Record name | 2-Bromo-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573-54-6 | |
Record name | 2-Bromo-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 573-54-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-bromo-3-nitrobenzoic acid useful in organic synthesis?
A1: this compound serves as a versatile precursor in organic synthesis due to the presence of three reactive functional groups: a carboxylic acid, a bromine atom, and a nitro group [, ]. These groups allow for diverse chemical transformations, making it valuable for constructing complex molecules.
Q2: Can you provide an example of how this compound is used to synthesize more complex structures?
A2: Absolutely. One study [] demonstrated the condensation of this compound with acetylacetone in the presence of copper(II) acetate and sodium ethoxide. This reaction yields 2-acetylacetonyl-3-nitrobenzoic acid, which can be further modified to create heterocyclic compounds like 2-methylindole-4-carboxylic acid and its derivatives.
Q3: The research mentions "selective displacement of fluorine." How does this relate to this compound?
A3: While this compound itself doesn't contain fluorine, a related study [] highlights its utility in synthesizing molecules where selective fluorine displacement is key. The researchers used this compound as a starting point to create N-(2-fluorophenyl)-3-nitroanthranilic acids. These compounds were then subjected to a unique reaction where alkaline borohydride selectively displaced the fluorine atom, ultimately leading to the formation of phenazine-1-carboxylic acids. This approach showcases the indirect role of this compound in accessing valuable chemical scaffolds.
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